molecular formula C24H26N4O2S B418721 N-(4-Acetylphenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 332870-48-1

N-(4-Acetylphenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B418721
CAS No.: 332870-48-1
M. Wt: 434.6g/mol
InChI Key: GNMQXMTUYHIOJL-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Cyclohexyl and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with acetic anhydride.

    Final Coupling: The final step involves coupling the triazole derivative with the acetamide derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of novel materials with unique electronic or optical properties.

    Chemical Biology: It may be employed as a probe to study biological processes at the molecular level.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and sulfanyl group could play crucial roles in binding to these targets, while the aromatic groups might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-[(5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the cyclohexyl group.

    N-(4-acetylphenyl)-2-[(5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the phenyl group on the triazole ring.

Uniqueness

The presence of both cyclohexyl and phenyl groups in N-(4-Acetylphenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide makes it unique. These groups can influence the compound’s physical properties, such as solubility and melting point, as well as its biological activity.

Properties

CAS No.

332870-48-1

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H26N4O2S/c1-17(29)18-12-14-20(15-13-18)25-22(30)16-31-24-27-26-23(19-8-4-2-5-9-19)28(24)21-10-6-3-7-11-21/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3,(H,25,30)

InChI Key

GNMQXMTUYHIOJL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4CCCCC4

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

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